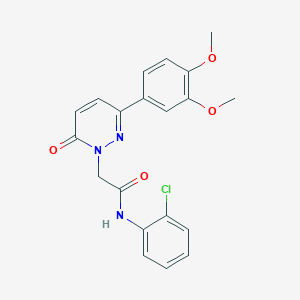

N-(2-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Description

N-(2-Chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-acetamide hybrid compound characterized by a pyridazinone core linked to a 3,4-dimethoxyphenyl group and an acetamide moiety substituted with a 2-chlorophenyl ring. Pyridazinone derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The presence of electron-donating methoxy groups and electron-withdrawing chlorine substituents in this compound suggests a unique electronic profile that may influence its physicochemical behavior and biological interactions.

Properties

IUPAC Name |

N-(2-chlorophenyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18ClN3O4/c1-27-17-9-7-13(11-18(17)28-2)15-8-10-20(26)24(23-15)12-19(25)22-16-6-4-3-5-14(16)21/h3-11H,12H2,1-2H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJEBIUFWNPACFB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=CC=CC=C3Cl)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18ClN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

399.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable dimethoxybenzene derivative reacts with the pyridazinone intermediate.

Attachment of the Chlorophenyl Group: The chlorophenyl group can be attached via a coupling reaction, such as a Suzuki or Heck reaction, using a chlorophenylboronic acid or chlorophenyl halide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic, basic, or neutral environments.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives.

Scientific Research Applications

N-(2-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly for its anti-inflammatory, analgesic, and anticancer properties.

Materials Science: It is explored for its potential use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Pyridazinone-Acetamide Series

Several pyridazinone-acetamide hybrids have been synthesized and characterized, differing primarily in their substituents:

- Compound 6e (): Features a benzylpiperidinyl group and a dimethylpyrazolyl acetamide.

- Compound 6f (): Incorporates a 4-chlorophenylpiperazinyl group. The chlorine substituent enhances lipophilicity, while the piperazine ring may improve solubility in polar solvents .

- Compound 6h (): Contains a 3-chlorophenylpiperazinyl group.

Key Difference: The target compound replaces the piperazinyl group in ’s analogs with a 3,4-dimethoxyphenyl ring.

N-Substituted 2-Arylacetamides

- Compound I (): A dichlorophenyl-substituted acetamide with a pyrazolyl group. X-ray crystallography reveals three conformers in the asymmetric unit, with dihedral angles between aryl rings ranging from 44.5° to 77.5°. This conformational flexibility may influence crystal packing and bioavailability .

- Compound 5.6 (): A dihydropyrimidinylthio-acetamide derivative. The thioether group (δ 4.12 ppm for SCH₂ in ¹H NMR) introduces sulfur-based reactivity, contrasting with the oxygen-dominated pyridazinone core of the target compound .

Key Difference: The target compound’s pyridazinone ring provides a rigid, planar structure compared to the flexible thioether or pyrazolyl groups in and . This rigidity may enhance binding specificity to biological targets.

Chlorophenyl and Methoxyphenyl Derivatives

- Compound 6m (): A triazole-containing acetamide with a naphthalenyloxy group.

- Compound in : A dimethoxyphenyl-containing ammonium salt. Methoxy groups improve aqueous solubility, as seen in its crystalline hydrate form, suggesting similar benefits for the target compound .

Key Difference : The 2-chlorophenyl group in the target compound introduces steric hindrance near the acetamide nitrogen, which may reduce enzymatic degradation compared to unsubstituted or para-substituted analogs .

Table 1: Comparative Physicochemical Properties

Biological Activity

N-(2-chlorophenyl)-2-(3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its synthesis, mechanism of action, and biological evaluations.

Synthesis of the Compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathway often includes the formation of heterocyclic structures which are crucial for its biological activity.

The compound's biological activity is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The presence of the pyridazine ring is particularly relevant as it has been shown to exhibit interactions that can modulate enzyme activities.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs have demonstrated antimicrobial properties. For instance, derivatives of heterocyclic compounds have been evaluated for their antibacterial effects against various bacterial strains. In vitro studies reveal that such compounds can inhibit bacterial growth through mechanisms involving cell wall disruption and interference with protein synthesis.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Anticancer Activity

The anticancer potential of this compound has been explored through various assays, including MTT assays against different cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer). The results suggest that the compound induces apoptosis in cancer cells by activating caspases.

Case Study: Anticancer Activity Evaluation

In a study evaluating the compound's effects on MCF7 cells, it was found to significantly increase caspase 3 and caspase 9 activity, indicating a pro-apoptotic effect. The IC50 value was determined to be approximately 25 µM, suggesting moderate potency compared to standard chemotherapeutic agents.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl and pyridazine moieties can enhance biological activity. For example, substituents such as methoxy groups on the phenyl ring have been correlated with increased lipophilicity and improved cellular uptake.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.